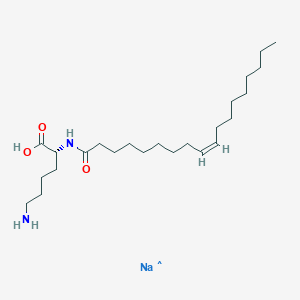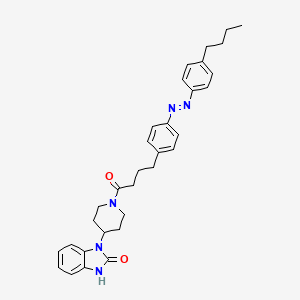
NLG802
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NLG802 is an orally bioavailable prodrug of indoximod, a methylated tryptophan, with immune checkpoint inhibitory and antineoplastic activities. Upon oral administration, the indoximod prodrug this compound is converted to indoximod. Indoximod targets, binds to and inhibits the enzyme indoleamine 2,3-dioxygenase (IDO; IDO1), which converts the essential amino acid tryptophan into the immunosuppressive metabolite kynurenine. By increasing tryptophan levels and decreasing kynurenine levels, indoximod restores and promotes the proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T lymphocytes, and causes a reduction in tumor-associated regulatory T cells (Tregs).
Aplicaciones Científicas De Investigación
Nuclear Localization of Human Nanog : This research investigates the nuclear localization signal (NLS) motif required for human Nanog nuclear import. It's significant in understanding the transcriptional factors required for stem cell pluripotency and their localization in the nucleus (Do et al., 2007).
Nonlinear Optics in Daily Life : This paper provides an overview of nonlinear optics (NLO) and its applications, including improving lasers, interacting with materials, and information technology. It highlights the impact of NLO in areas like advanced spectroscopy, materials analysis, and communication technologies (Garmire, 2013).
Plasmonic Imaging of Cancer Cell Communities : This study discusses the use of plasmonic nanoparticles, specifically nuclear-targeted silver nanoparticles, for imaging and understanding the behavior of human oral cancer cells during apoptosis. It's relevant for cancer diagnosis and treatment research (Austin et al., 2011).
NanoLuc in Bioluminescence : NanoLuc (NLuc), a novel bioluminescence platform, is discussed for its potential applications in biomedical research. Its enhanced stability, luminescence, and versatility make it suitable for various applications, including disease detection and molecular imaging (England et al., 2016).
Antiangiogenic Cancer-Specific Dual-Targeting Nanoradiopharmaceutical : This research involves synthesizing a nanoradiopharmaceutical targeting cancer-specific markers and evaluating its ability to inhibit angiogenesis. It's an innovative approach in cancer therapy (González-Ruíz et al., 2017).
Natural Language Generation in Interactive Systems : This is an overview of natural language generation (NLG) in interactive systems, detailing techniques and challenges in NLG for applications like dialog systems and multimodal interfaces. It's relevant for understanding the computational representation and analysis of human language (Stent & Bangalore, 2014).
Propiedades
Nombre IUPAC |
N/A |
|---|---|
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
NLG802; NLG-802; NLG 802; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid](/img/structure/B1193272.png)
![(2S)-2-[5-(2-cyclopropylethynyl)-4-phenyltriazol-1-yl]-N-hydroxy-3-phenylpropanamide](/img/structure/B1193277.png)

![1-[2-[4-(2-Amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl]-3-[2-methylsulfonyl-5-(trifluoromethyl)phenyl]urea](/img/structure/B1193279.png)
